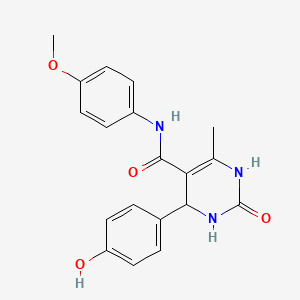![molecular formula C13H22N2O2 B5142468 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide](/img/structure/B5142468.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide, commonly known as CXE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CXE is a synthetic compound that belongs to the class of fatty acid amides and has a unique chemical structure that makes it an interesting subject of study.
Mecanismo De Acción
The exact mechanism of action of CXE is not fully understood. However, studies have shown that it acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. CXE also appears to activate the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
CXE has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as improve cognitive function. CXE has also been shown to have a neuroprotective effect, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CXE in lab experiments is its ability to reduce inflammation and pain. This makes it a valuable tool for studying the mechanisms of inflammation and pain in various disease models. However, one of the limitations of using CXE is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions of research for CXE. One area of research is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CXE's neuroprotective effect may make it a valuable tool for developing new treatments for these diseases. Another area of research is its potential use as an analgesic agent. Further studies are needed to determine the effectiveness of CXE as a pain reliever in humans. Additionally, more research is needed to fully understand the mechanism of action of CXE and its potential applications in various fields.
Métodos De Síntesis
The synthesis of CXE involves the reaction of 1-cyclohexene with propylamine, followed by the reaction of the resulting product with ethylenediamine. The final product is obtained after purification using chromatography techniques. The chemical structure of CXE is shown below:
Aplicaciones Científicas De Investigación
CXE has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that CXE can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CXE has also been studied for its potential use as an analgesic agent. It has been found to have an analgesic effect in animal models of pain.
Propiedades
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-9-14-12(16)13(17)15-10-8-11-6-4-3-5-7-11/h6H,2-5,7-10H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOQHSCBAKOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-propylethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5142391.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5142396.png)
![5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5142400.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[2-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B5142420.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5142425.png)
![ethyl 2-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5142429.png)
![1-(2-phenylethyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5142436.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5142451.png)
![3-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5142473.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5142478.png)

![4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide](/img/structure/B5142498.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5142500.png)